2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a furan ring, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with a furan-3-yl thiophene derivative under controlled conditions. Solvents like toluene are often used, and the reaction may require catalysts to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
- 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(cyclooct-2-yn-1-yloxy)acetamido)ethoxy)ethoxy)propanoate
Uniqueness
What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(7-17-14(19)1-2-15(17)20)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,8-9H,1-2,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPXOQPYFKASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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